Bis(trimetilsililmetil)dimetoxisilano

Descripción general

Descripción

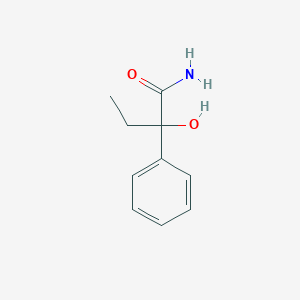

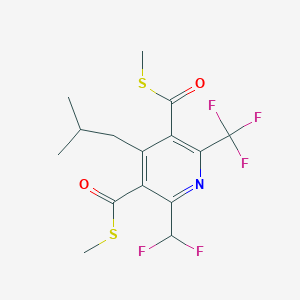

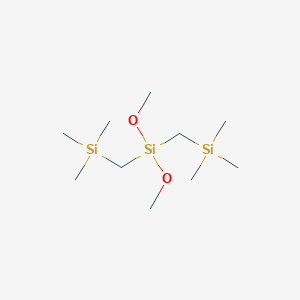

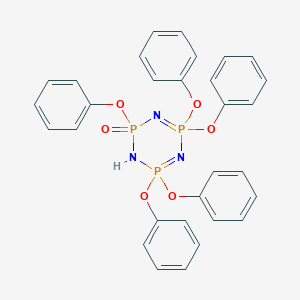

Bis(trimethylsilylmethyl)dimethoxysilane is a chemical compound with the molecular formula C10H28O2Si3 . It is not commonly found in nature .

Synthesis Analysis

Bis(trimethylsilylmethyl)dimethoxysilane can be synthesized from Sodium Methoxide and Silane, chloromethoxybis[(trimethylsilyl)methyl]- . The reaction occurs efficiently in tetrahydrofuran at ambient temperature .Molecular Structure Analysis

The molecular structure of Bis(trimethylsilylmethyl)dimethoxysilane consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule . The IUPAC name for this compound is dimethoxy-bis(trimethylsilylmethyl)silane .Chemical Reactions Analysis

The trimethylsilyl groups on a molecule like Bis(trimethylsilylmethyl)dimethoxysilane have a tendency to make it more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry .Physical And Chemical Properties Analysis

Bis(trimethylsilylmethyl)dimethoxysilane has a molecular weight of 264.58 g/mol . It has a density of 0.8±0.1 g/cm3 . The boiling point is 237.9±25.0 °C at 760 mmHg . The compound has a topological polar surface area of 18.5 Ų .Aplicaciones Científicas De Investigación

Química organometálica

El Bis(trimetilsililmetil)dimetoxisilano se utiliza en química organometálica. Forma parte de un grupo de compuestos que desempeñan un papel importante en este campo . La reactividad de estos compuestos depende del grado de agregación en solución .

Estudios de solubilidad

Este compuesto se utiliza en estudios de solubilidad. Por ejemplo, el bis(trimetilsilil)metilsodio, un compuesto relacionado, es altamente soluble en alcanos . Esta propiedad lo convierte en una excepción entre los compuestos de metales alcalinos más pesados, que generalmente son insolubles en disolventes inertes o sufren solvólisis en disolventes coordinantes debido a su alta reactividad .

Estudios estructurales

El this compound se utiliza en estudios estructurales. La cristalografía de rayos X de los compuestos correspondientes coordinados por ligandos O y N (tetrahidrofurano y tetrametiletilendiamina) presentan posibles motivos estructurales de los compuestos no coordinados en solución .

Espectroscopia de RMN

Este compuesto se utiliza en estudios de espectroscopia de RMN. En soluciones diluidas, el bis(trimetilsilil)metilsodio existe como agregados tetraméricos, y las soluciones más concentradas revelan agregados hexaméricos .

Crioscopia

El this compound se utiliza en crioscopia, una técnica que se utiliza para determinar el peso molecular de un soluto observando su efecto sobre el punto de congelación de un disolvente .

Síntesis de compuestos organometálicos

Este compuesto se utiliza en la síntesis de una amplia gama de compuestos organometálicos .

Safety and Hazards

Mecanismo De Acción

Target of Action

Bis(trimethylsilylmethyl)dimethoxysilane is a chemical compound that primarily targets organic molecules for modification. It is often used in the synthesis of other complex compounds . The primary targets of this compound are the reactive sites on organic molecules where it can form bonds and modify the structure of the target molecule .

Mode of Action

Bis(trimethylsilylmethyl)dimethoxysilane interacts with its targets through a process known as silylation. In this process, the compound forms a bond with the target molecule, replacing a hydrogen atom with a trimethylsilyl group . This results in the formation of a new compound with altered properties.

Biochemical Pathways

The exact biochemical pathways affected by Bis(trimethylsilylmethyl)dimethoxysilane are dependent on the specific target molecule. In general, the addition of a trimethylsilyl group can significantly alter the physical and chemical properties of the target molecule, including its reactivity, volatility, and polarity .

Pharmacokinetics

Safety data sheets indicate that it may cause eye irritation , suggesting that it is absorbed to some extent when it comes into contact with biological tissues.

Result of Action

The result of Bis(trimethylsilylmethyl)dimethoxysilane’s action is the formation of a new compound with a trimethylsilyl group. This can significantly alter the properties of the target molecule, potentially making it more volatile or changing its reactivity .

Action Environment

The action of Bis(trimethylsilylmethyl)dimethoxysilane can be influenced by various environmental factors. For example, the presence of other reactive species in the environment can compete with the target molecule for reaction with Bis(trimethylsilylmethyl)dimethoxysilane. Additionally, factors such as temperature and pH can influence the rate and extent of the reaction .

Análisis Bioquímico

Cellular Effects

The effects of bis(trimethylsilylmethyl)dimethoxysilane on various types of cells and cellular processes are diverse. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may alter the activity of specific enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and other cellular components . Additionally, bis(trimethylsilylmethyl)dimethoxysilane can impact cell signaling by interacting with receptors and other signaling molecules, thereby modulating cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, bis(trimethylsilylmethyl)dimethoxysilane exerts its effects through various mechanisms. One of the primary mechanisms is the formation of stable bonds with biomolecules, which can lead to enzyme inhibition or activation . The compound’s silicon atoms can interact with the active sites of enzymes, altering their catalytic activity and affecting the overall biochemical pathways. Additionally, bis(trimethylsilylmethyl)dimethoxysilane can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the levels of specific genes and proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of bis(trimethylsilylmethyl)dimethoxysilane can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its activity and effects on cellular function . Long-term studies have shown that bis(trimethylsilylmethyl)dimethoxysilane can have lasting effects on cellular processes, including alterations in gene expression and metabolic pathways.

Dosage Effects in Animal Models

The effects of bis(trimethylsilylmethyl)dimethoxysilane vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in biochemical pathways and cellular processes . In some cases, high doses of bis(trimethylsilylmethyl)dimethoxysilane can cause toxic or adverse effects, including cell death and tissue damage. These threshold effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

Bis(trimethylsilylmethyl)dimethoxysilane is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence the activity of key enzymes in metabolic pathways, leading to changes in the levels of metabolites and other cellular components. These interactions can have significant effects on overall cellular metabolism and function.

Transport and Distribution

The transport and distribution of bis(trimethylsilylmethyl)dimethoxysilane within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound can be transported across cell membranes and distributed to various cellular compartments, where it can exert its effects on biochemical pathways and cellular processes. The localization and accumulation of bis(trimethylsilylmethyl)dimethoxysilane within specific tissues can also impact its overall activity and function.

Subcellular Localization

The subcellular localization of bis(trimethylsilylmethyl)dimethoxysilane is determined by its targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles within the cell, where it can interact with enzymes and other biomolecules to exert its effects. These interactions can influence the activity and function of bis(trimethylsilylmethyl)dimethoxysilane, leading to changes in cellular processes and biochemical pathways.

Propiedades

IUPAC Name |

dimethoxy-bis(trimethylsilylmethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H28O2Si3/c1-11-15(12-2,9-13(3,4)5)10-14(6,7)8/h9-10H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSBCVSVJXVVUFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](C[Si](C)(C)C)(C[Si](C)(C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H28O2Si3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60452263 | |

| Record name | BIS(TRIMETHYLSILYLMETHYL)DIMETHOXYSILANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

133941-26-1 | |

| Record name | BIS(TRIMETHYLSILYLMETHYL)DIMETHOXYSILANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,2R,3S,4S)-1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B166070.png)

![1-[(2S,3R)-2-hydroxynonan-3-yl]imidazole-4-carboxamide](/img/structure/B166077.png)

![1-(3,4-dihydro-2H-chromen-2-yl)-2-[[2-(3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]ethanol](/img/structure/B166084.png)